Indapamide
Overview
Description
Indapamide is a thiazide-like diuretic primarily used in the treatment of hypertension and edema associated with congestive heart failure. It is known for its dual action as both a diuretic and a vasodilator, making it effective in reducing blood pressure and preventing cardiovascular events .
Mechanism of Action
Target of Action
Indapamide primarily targets the Na+/Cl- cotransporter located in the proximal segment of the distal convoluted tubule in the nephron . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.
Biochemical Pathways
The inhibition of the Na+/Cl- cotransporter disrupts the normal reabsorption process in the nephron, leading to increased excretion of sodium and water . This diuresis reduces blood volume and decreases peripheral vascular resistance, contributing to the antihypertensive effect of this compound .
Pharmacokinetics
this compound is characterized by biphasic elimination . In healthy subjects, its elimination half-life can range from 13.9 to 18 hours . This long half-life supports once-daily dosing . The bioavailability of this compound is virtually complete after an oral dose and is unaffected by food or antacids .
Action Environment
Environmental factors such as diet and other medications can influence the action of this compound. For example, a diet high in sodium can counteract the diuretic and antihypertensive effects of this compound. Additionally, certain medications, such as nonsteroidal anti-inflammatory drugs (NSAIDs), can decrease the effectiveness of this compound . Therefore, it’s important for patients to discuss their diet and any medications they’re taking with their healthcare provider to ensure the optimal effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Indapamide interacts with various enzymes and proteins in the body. It is highly lipid-soluble due to its indoline moiety . This characteristic likely explains why this compound’s renal clearance makes up less than 10% of its total systemic clearance .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the fluid and salt retention associated with congestive heart failure . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the reabsorption of sodium and chloride ions in the cortical diluting segment of the ascending limb of Henle’s loop . This leads to an increase in the excretion of sodium and water, reducing blood pressure .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that there is no significant change from baseline in serum lipid levels and glucose levels after 2 to 3 months’ treatment with this compound . This neutral effect was maintained after 9 and 12 months of treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indapamide typically involves the condensation of 4-chloro-3-sulfamoylbenzoyl chloride with 2-methylindoline. The reaction is carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. One method involves controlling the water content in the reaction system and using methylene dichloride as a solvent instead of tetrahydrofuran. This approach reduces production costs and minimizes impurities .
Chemical Reactions Analysis
Types of Reactions: Indapamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides
Scientific Research Applications
Indapamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of diuretic mechanisms and drug interactions.
Biology: Investigated for its effects on cellular ion transport and its potential protective effects against oxidative stress.
Medicine: Extensively studied for its antihypertensive and cardioprotective properties. It is also used in clinical trials to evaluate its efficacy in combination with other antihypertensive agents.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in quality control
Comparison with Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic used for hypertension and edema.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to indapamide.
Furosemide: A loop diuretic used for more severe cases of edema and hypertension
Uniqueness of this compound: this compound is unique due to its combined diuretic and vasodilatory effects, which provide a more comprehensive approach to managing hypertension. Unlike some other diuretics, this compound does not significantly affect glucose or lipid metabolism, making it a preferred choice for patients with metabolic concerns .
Properties
IUPAC Name |
4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDAHWYSQHTHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044633 | |
Record name | Indapamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indapamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.9 [ug/mL] (The mean of the results at pH 7.4), 3.42e-02 g/L | |
Record name | SID855885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Indapamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Indapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule where it inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption. As a result, sodium and water are retained in the lumen of the nephron for urinary excretion. The effects that follow include reduced plasma volume, reduced venous return, lower cardiac output, and ultimately decreased blood pressure. Interestingly, it is likely that thiazide-like diuretics such as indapamide have additional blood pressure lowering mechanisms that are unrelated to diuresis. This is exemplified by the observation that the antihypertensive effects of thiazides are sustained 4-6 weeks after initiation of therapy, despite recovering plasma and extracellular fluid volumes. Some studies have suggested that indapamide may decrease responsiveness to pressor agents while others have suggested it can decrease peripheral resistance. Although it is clear that diuresis contributes to the antihypertensive effects of indapamide, further studies are needed to investigate the medication’s ability to decrease peripheral vascular resistance and relax vascular smooth muscle. | |
Record name | Indapamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00808 | |
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CAS No. |
26807-65-8 | |
Record name | Indapamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26807-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indapamide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026807658 | |
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Record name | Indapamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00808 | |
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Record name | indapamide | |
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Record name | Indapamide | |
Source | EPA DSSTox | |
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Record name | Indapamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.633 | |
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Record name | INDAPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F089I0511L | |
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Record name | Indapamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-162, 161 °C | |
Record name | Indapamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indapamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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